molecular formula C13H10O B1606127 2-Methyldibenzofuran CAS No. 7320-51-6

2-Methyldibenzofuran

Cat. No. B1606127
CAS RN: 7320-51-6
M. Wt: 182.22 g/mol
InChI Key: VTKMFJSESAHMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyldibenzofuran is a chemical compound with the molecular formula C13H10O . It has a molecular weight of 182.2179 .


Synthesis Analysis

The synthesis of 2-methyldibenzofuran involves a modification of Mayer’s method to obtain it in a good yield . The synthesis resulted in a melting point of 44.5-45.5°C .


Molecular Structure Analysis

The molecular structure of 2-Methyldibenzofuran can be viewed using Java . The IUPAC Standard InChIKey for 2-Methyldibenzofuran is VTKMFJSESAHMLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .


Physical And Chemical Properties Analysis

The thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, was obtained from experimental calorimetric and computational techniques . The enthalpy of fusion, at the temperature of fusion, was determined by differential scanning calorimetry measurements of dibenzofuran .

Scientific Research Applications

Geo-Chromatographic Fractionation in Petroleum Geochemistry

2-Methyldibenzofuran (MDBF) and its methyl substituted homologues play a significant role in petroleum geochemistry. The distribution of dibenzofuran and its methylated homologues in dolomite reservoirs and their ability to trace oil migration orientation and filling pathways has been studied. The geo-chromatographic fractionation effect of MDBF in dolomite reservoirs demonstrates its potential as an effective molecular tracer for orientation and filling pathways in oil migration (Wang et al., 2020).

Synthesis and Evaluation of Antitumor Agents

MDBF has been involved in the synthesis of dihydrobenzofuran lignans, which show potential as antitumor agents. These compounds, synthesized through a biomimetic reaction sequence, have been evaluated for their ability to inhibit tubulin polymerization and showcase anticancer activity in various human tumor cell lines, particularly in leukemia and breast cancer cell lines (Pieters et al., 1999).

Antibacterial and Antifungal Activity

The synthesis and investigation of the antibacterial activity of 2-methylbenzofurans have been explored. Certain compounds, such as 2-Methyl-3-nitrobenzofuran and its analogs, exhibit bacteriostatic properties. These findings highlight the potential of MDBF derivatives in antibacterial applications (Powers, 1976).

Quantum Chemical Study for Therapeutic Applications

Theoretical studies involving 2,3-dihydrobenzofuran labeled arylidene indanones, which are considered special structures in therapeutic science, have been conducted. Such studies contribute to understanding the molecular basis of the biological potency of these compounds (Shinde et al., 2020).

Chemical Studies in Tobacco Smoke

MDBF and its derivatives have been identified in cigarette smoke, contributing to understanding the chemical composition of tobacco smoke and its potential health implications. This research is crucial for assessing the exposure risks associated with tobacco smoke (Hoffmann & Mazzola, 1970).

Mechanism of Action

Target of Action

This compound is a derivative of dibenzofuran, which is built from two benzene rings fused to a central furan ring

Mode of Action

Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially influence their interactions with biological targets.

Biochemical Pathways

Dibenzofuran and its derivatives, including 2-Methyldibenzofuran, are of considerable industrial and environmental significance . Their thermochemical stability has been studied , but the exact biochemical pathways they affect remain to be elucidated.

Result of Action

The molecular and cellular effects of 2-Methyldibenzofuran’s action are not well-documented in the current literature. As a derivative of dibenzofuran, it may share some of the chemical properties and effects of its parent compound. Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially influence their effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyldibenzofuran is not well-documented in the current literature. As a derivative of dibenzofuran, it may share some of the chemical properties and environmental interactions of its parent compound. Dibenzofuran and its derivatives have been studied for their thermochemical properties , which could potentially be influenced by environmental factors.

properties

IUPAC Name

2-methyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKMFJSESAHMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993922
Record name 2-Methyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldibenzofuran

CAS RN

7320-51-6, 7320-52-7
Record name 2-Methyldibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7320-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyldibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLDIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L3T1FROO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyldibenzofuran
Reactant of Route 2
2-Methyldibenzofuran
Reactant of Route 3
Reactant of Route 3
2-Methyldibenzofuran
Reactant of Route 4
2-Methyldibenzofuran
Reactant of Route 5
Reactant of Route 5
2-Methyldibenzofuran
Reactant of Route 6
Reactant of Route 6
2-Methyldibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.